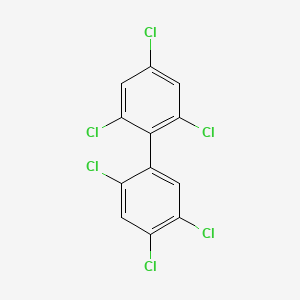

2,2',4,4',5,6'-Hexachlorobiphenyl

Übersicht

Beschreibung

2,2’,4,4’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₄Cl₆. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’,4,4’,5,6’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated biphenyls over copper powder at elevated temperatures . The reaction typically occurs at around 230°C, resulting in the formation of the hexachlorinated biphenyl compound.

Industrial Production Methods

Industrial production of PCBs, including 2,2’,4,4’,5,6’-Hexachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners with different degrees of chlorination .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,4,4’,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’,4,4’,5,6’-Hexachlorobiphenyl include copper powder for the Ullmann reaction, AQDS for reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from the reactions of 2,2’,4,4’,5,6’-Hexachlorobiphenyl include polychlorinated dibenzofurans, polychlorinated dibenzo-p-dioxins, and dechlorinated biphenyls .

Wissenschaftliche Forschungsanwendungen

Historical Applications

1. Electrical Equipment:

- Transformers and Capacitors: Prior to the ban on PCBs in the late 1970s, 2,2',4,4',5,6'-Hexachlorobiphenyl was widely used in electrical transformers and capacitors due to its excellent insulating properties and thermal stability. These applications capitalized on its ability to withstand high temperatures without degrading .

2. Hydraulic Fluids:

- The compound was also utilized in hydraulic fluids, where its chemical stability and resistance to oxidation were advantageous .

3. Paints and Coatings:

- In addition to industrial uses, PCB 154 was incorporated into various consumer products such as paints and surface coatings for its durability and resistance to degradation .

Environmental Impact

Due to its stability and persistence in the environment, PCB 154 has been found to bioaccumulate in wildlife and humans. Its long half-life (approximately 436 days) raises concerns regarding chronic exposure and potential health effects .

Analytical Applications

1. Environmental Monitoring:

- PCB 154 is frequently analyzed in environmental samples to assess contamination levels. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed for detecting trace amounts of PCBs in soil and water samples .

2. Toxicological Studies:

- Research has indicated that exposure to PCB 154 can lead to various toxicological effects, including endocrine disruption and neurotoxicity. Studies have demonstrated that it can affect liver enzyme activity in laboratory animals .

Case Studies

Case Study 1: Toxicological Effects on Wildlife

- A study conducted on rats exposed to PCB 154 showed increased liver weight but no immediate toxic effects at certain doses. However, the long-term implications of such exposure remain a concern due to potential cumulative effects .

Case Study 2: Human Health Risks

- Epidemiological studies have linked PCB exposure with various health issues, including cancer risk. The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans (Group 2A), highlighting the need for ongoing monitoring and regulation .

Data Tables

| Method | Detection Limit | Application Area |

|---|---|---|

| GC-MS | Low ppb | Environmental monitoring |

| HPLC | Low ppb | Biological samples |

| Solid Phase Extraction | Varies | Water analysis |

Wirkmechanismus

2,2’,4,4’,5,6’-Hexachlorobiphenyl exerts its effects through several mechanisms:

Ligand-Activated Transcriptional Activation: It binds to the xenobiotic response element (XRE) promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.

Disruption of Cellular Calcium Homeostasis: PCBs can disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels.

Cell-Cycle Regulation: The compound is involved in cell-cycle regulation and can affect the development and maturation of various tissues.

Vergleich Mit ähnlichen Verbindungen

2,2’,4,4’,5,6’-Hexachlorobiphenyl is one of many PCB congeners. Similar compounds include:

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different chlorine substitution pattern.

2,2’,4,4’,5,5’-Hexachlorobiphenyl:

2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound is also a hexachlorinated biphenyl with unique properties and applications.

Each of these compounds has distinct chemical and toxicological properties, making them unique in their behavior and effects.

Biologische Aktivität

2,2',4,4',5,6'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals known for their environmental persistence and potential toxicity. This article reviews the biological activity of PCB 153, focusing on its mechanisms of action, toxicological effects, and relevant research findings.

Chemical Structure and Properties

PCB 153 has the molecular formula and is characterized by six chlorine atoms attached to biphenyl. The specific arrangement of these chlorine atoms affects its biological activity, particularly its interaction with various cellular pathways.

Endocrine Disruption : PCB 153 is known to disrupt endocrine functions. It interacts with estrogen receptors and alters thyroid hormone production, which can lead to reproductive health issues and developmental abnormalities in various organisms .

Aryl Hydrocarbon Receptor Activation : PCB 153 activates the aryl hydrocarbon receptor (AhR), leading to altered gene expression associated with cell growth and differentiation. This activation may contribute to its carcinogenic potential .

Oxidative Stress : Studies have indicated that PCB 153 can increase oxidative stress in cells, resulting in cellular damage and proliferation, further implicating it in carcinogenesis .

Developmental and Behavioral Impact

Research has demonstrated that exposure to PCB 153 during critical periods of development can lead to significant behavioral changes in animal models. A study mimicking human exposure during gestation and lactation found that mice exhibited hyperactive behavior after exposure to environmentally relevant doses of PCB 153 .

Case Studies

- Neurodevelopmental Effects : In a study involving mice, PCB 153 exposure resulted in disrupted spontaneous behavior and hyperactivity, suggesting long-term neurodevelopmental impacts .

- Reproductive Health : PCB 153 has been linked to alterations in reproductive health markers in various species. Its ability to disrupt endocrine signaling pathways raises concerns about its effects on fertility and developmental outcomes .

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZHEJWDLVUFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074190 | |

| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-22-4 | |

| Record name | PCB 154 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60145-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,4',5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGU550ZNJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.